8-(3-Aminopyrrolidin-1-yl)-2-(2-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one
Description
8-(3-Aminopyrrolidin-1-yl)-2-(2-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one is a triazolopyrazinone derivative characterized by a 1,2,4-triazolo[4,3-a]pyrazin-3(2H)-one core substituted at the 8-position with a 3-aminopyrrolidine moiety and at the 2-position with a 2-fluorobenzyl group. This compound belongs to a class of nitrogen-rich heterocycles known for their diverse pharmacological activities, including antimalarial, adenosine receptor modulation, and kinase inhibition . The 3-aminopyrrolidine substituent enhances solubility and binding affinity to biological targets through hydrogen bonding, while the 2-fluorobenzyl group contributes to lipophilicity and metabolic stability .
Properties
Molecular Formula |
C16H17FN6O |
|---|---|
Molecular Weight |
328.34 g/mol |
IUPAC Name |
8-(3-aminopyrrolidin-1-yl)-2-[(2-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyrazin-3-one |
InChI |
InChI=1S/C16H17FN6O/c17-13-4-2-1-3-11(13)9-23-16(24)22-8-6-19-14(15(22)20-23)21-7-5-12(18)10-21/h1-4,6,8,12H,5,7,9-10,18H2 |
InChI Key |
FIOLBRKZVHZYTE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1N)C2=NC=CN3C2=NN(C3=O)CC4=CC=CC=C4F |
Origin of Product |
United States |
Preparation Methods
Core Synthesis: Triazolo[4,3-a]pyrazin-3(2H)-one Formation
The triazolopyrazine core is typically synthesized via cyclization reactions. A microwave-assisted method using hydrazine derivatives and urea has been reported for analogous triazolopyridine systems . For pyrazine analogs, a similar approach may involve:
-
Hydrazine-Pyrazine Precursor Preparation :
Reacting 2-hydrazinopyrazine with urea under microwave irradiation (300 W, 50 seconds) in solvent-free conditions yields the triazolo ring . This method achieves 75% efficiency with a twofold molar excess of urea . -
Continuous Flow Optimization :
Recent studies highlight the advantages of continuous flow processing for triazolopyridine derivatives, reducing reaction times from hours to minutes and improving yields by 20–30% . Adapting this to pyrazine systems could involve flow reactors with precise temperature control to minimize by-products .
Key Reaction Parameters :
| Parameter | Batch Conditions | Flow Conditions |
|---|---|---|
| Reaction Time | 50 s | 3.5 min |
| Yield | 75% | 53–75% |
| By-Product Formation | Moderate | Low |
Functionalization at Position 8: 3-Aminopyrrolidin-1-yl Substitution
The 3-aminopyrrolidine moiety is introduced via a nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling:
-
SNAr Reaction :
-
Protection : The pyrrolidine amine is protected as a tert-butyl carbamate (Boc) using Boc₂O in THF .
-
Substitution : Reacting 8-chlorotriazolopyrazinone with Boc-protected 3-aminopyrrolidine in DMSO at 120°C for 24 hours .
-
Deprotection : Treatment with TFA in DCM removes the Boc group, yielding the free amine .
-
-
Buchwald-Hartwig Amination :
Using Pd(OAc)₂/Xantphos as a catalyst system, the reaction proceeds at 100°C in toluene with Cs₂CO₃ as the base . This method offers higher yields (80–90%) but requires rigorous exclusion of moisture .
Comparative Analysis :
| Method | Yield | Advantages | Limitations |
|---|---|---|---|
| SNAr | 60–70% | No metal catalysts | High temperatures required |
| Buchwald-Hartwig | 80–90% | Mild conditions, high efficiency | Sensitivity to air/moisture |
Final Compound Characterization
The product is purified via column chromatography (CH₂Cl₂:MeOH, 40:1) and characterized by:
-
¹H NMR (400 MHz, CDCl₃): δ 7.28–7.36 (m, 5H, fluorobenzyl), 3.30–3.62 (m, pyrrolidine), 2.70–2.99 (m, pyrazine) .
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminopyrrolidine moiety, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can occur at the triazolopyrazine core, potentially leading to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Oxo derivatives of the aminopyrrolidine moiety.
Reduction: Dihydro derivatives of the triazolopyrazine core.
Substitution: Various substituted derivatives of the fluorobenzyl group.
Scientific Research Applications
8-(3-Aminopyrrolidin-1-yl)-2-(2-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-(3-Aminopyrrolidin-1-yl)-2-(2-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by modulating the activity of these targets, leading to alterations in cellular signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific biological context.
Comparison with Similar Compounds
Modifications at the 8-Position
The 8-position of the triazolopyrazinone scaffold is critical for target engagement. Key analogues include:
- 8-(4-Aminopiperidin-1-yl)-2-(4-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one (): Replacing 3-aminopyrrolidine with 4-aminopiperidine increases molecular weight (C₁₈H₂₀FN₇O vs. C₁₇H₁₈FN₇O) and alters conformational flexibility. The 4-fluorobenzyl group at the 2-position may reduce steric hindrance compared to 2-fluorobenzyl .
- 8-(3-Methylpiperidin-1-yl)-2-[3-(methylsulfanyl)phenyl]-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one ():
Substitution with 3-methylpiperidine and a methylsulfanylphenyl group enhances lipophilicity (logP ~2.8) but reduces solubility, limiting bioavailability .
Modifications at the 2-Position
- 2-Phenyl Derivatives (): Compounds like 8-amino-2-phenyl-6-(piperazinylphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one exhibit potent adenosine A₁/A₂ₐ receptor antagonism (Ki < 50 nM) due to extended π-π interactions with hydrophobic receptor pockets .
- 2-(3-Chlorobenzyl) Derivatives ():
Substitution with 3-chlorobenzyl improves antimalarial activity (IC₅₀ = 4.98 µM against Plasmodium falciparum) but increases cytotoxicity (CC₅₀ = 12.3 µM in HEK293 cells) .
Pharmacological Activity Comparison
Physicochemical and ADME Properties
| Property | Target Compound | 8-(4-Aminopiperidin-1-yl)-2-(4-fluorobenzyl)-... | 2-(3-Chlorobenzyl)-8-(piperidin-1-ylsulfonyl)-... |
|---|---|---|---|
| Molecular Weight (g/mol) | 383.37 | 397.40 | 392.84 |
| logP (Predicted) | 1.9 | 2.1 | 3.5 |
| Solubility (µg/mL, pH 7.4) | 12.5 | 8.7 | 2.3 |
| Plasma Protein Binding (%) | 85 | 89 | 92 |
| Metabolic Stability (t₁/₂, h) | 4.2 (Human liver microsomes) | 3.8 | 1.5 |
Notes:
Biological Activity
The compound 8-(3-Aminopyrrolidin-1-yl)-2-(2-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one is a heterocyclic organic molecule notable for its complex structure that includes both triazole and pyrazine moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of glycogen synthase kinase-3 (GSK-3), which is implicated in various diseases, including neurodegenerative disorders and cancer.
Chemical Structure and Properties
- Molecular Formula : CHFNO
- Molecular Weight : 328.34 g/mol
- CAS Number : 1707571-51-4
The presence of functional groups such as the pyrrolidine substituent and fluorobenzyl group enhances the compound's chemical properties and biological interactions.
Glycogen Synthase Kinase-3 Inhibition
Research indicates that 8-(3-Aminopyrrolidin-1-yl)-2-(2-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one acts as an effective inhibitor of GSK-3. In vitro studies have shown that similar compounds exhibit significant potency against GSK-3 with low IC values.
| Compound Name | Biological Activity | IC Value |
|---|---|---|
| 8-(3-Aminopyrrolidin-1-yl)-2-(2-fluorobenzyl) | GSK-3 Inhibitor | Low nM range |
| 8-Amino-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one | GSK-3 Inhibition | Micromolar range |
This inhibition is crucial for therapeutic strategies targeting conditions such as Alzheimer's disease and various cancers where GSK-3 plays a pivotal role.
Antiproliferative Effects
In cell line studies, the compound demonstrated antiproliferative effects against several cancer cell lines:
| Cell Line | IC Value (µM) |
|---|---|
| A549 | 0.98 ± 0.08 |
| MCF-7 | 1.05 ± 0.17 |
| HeLa | 1.28 ± 0.25 |
These results indicate that the compound can effectively inhibit cell growth in a dose-dependent manner, suggesting its potential as a chemotherapeutic agent.
The mechanism by which 8-(3-Aminopyrrolidin-1-yl)-2-(2-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one exerts its biological effects involves modulation of signaling pathways associated with cell proliferation and survival. Specifically, it has been shown to induce apoptosis in cancer cells by affecting intracellular signaling cascades related to c-Met and VEGFR pathways.
Case Studies
Recent studies have highlighted the efficacy of this compound in various experimental models:
- Neurodegenerative Disease Models : In models simulating Alzheimer's disease, the compound demonstrated neuroprotective effects by inhibiting GSK-3 activity.
- Cancer Models : In vitro assays revealed that treatment with this compound led to significant reductions in cell viability across multiple cancer cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
